4-Benciltio-morfolina-3-carbonitrilo

Descripción general

Descripción

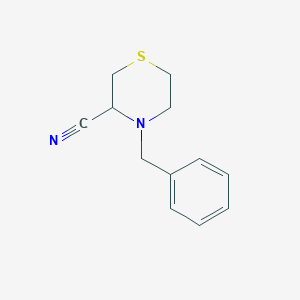

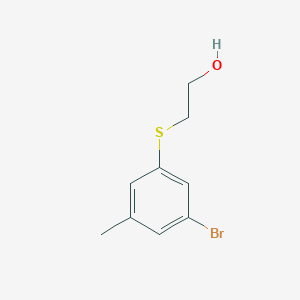

4-Benzylthiomorpholine-3-carbonitrile is a chemical compound with the molecular formula C12H14N2S and a molecular weight of 218.32 g/mol . It is typically stored at room temperature and appears as a powder .

Molecular Structure Analysis

The InChI code for 4-Benzylthiomorpholine-3-carbonitrile is 1S/C12H14N2S/c13-8-12-10-15-7-6-14 (12)9-11-4-2-1-3-5-11/h1-5,12H,6-7,9-10H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

4-Benzylthiomorpholine-3-carbonitrile is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación

Desarrollo de fármacos

4-Benciltio-morfolina-3-carbonitrilo: es un compuesto que tiene aplicaciones potenciales en el desarrollo de fármacos debido a sus características estructurales. La presencia de un anillo de tiofeno, que es conocido por sus propiedades farmacológicas, lo convierte en un candidato para sintetizar compuestos biológicamente activos. Los derivados de tiofeno exhiben una amplia gama de actividades biológicas, incluidos efectos anticancerígenos, antiinflamatorios y antimicrobianos .

Síntesis de materiales

La estructura única de This compound ofrece oportunidades en la ciencia de materiales, particularmente en la síntesis de semiconductores orgánicos. Las moléculas basadas en tiofeno juegan un papel significativo en el avance de los transistores de efecto de campo orgánicos (OFET) y los diodos emisores de luz orgánica (OLED) .

Inhibición de la corrosión

Los derivados de tiofeno son conocidos por ser inhibidores de corrosión efectivos. La aplicación de This compound en la química industrial podría explorarse para prevenir la corrosión en metales, extendiendo así la vida útil de la maquinaria y la infraestructura .

Química analítica

This compound: puede tener aplicaciones en química analítica como reactivo o estándar para calibrar instrumentos. Su estructura estable y pureza lo hacen adecuado para su uso en procedimientos analíticos de alta precisión.

Cada uno de estos campos presenta un conjunto único de desafíos y oportunidades para la investigación y el desarrollo. Las aplicaciones mencionadas anteriormente se basan en las propiedades generales de los derivados de tiofeno y el potencial de This compound como un compuesto químico versátil en la investigación científica.

Análisis Bioquímico

Biochemical Properties

4-Benzylthiomorpholine-3-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain cytochrome P450 enzymes, influencing their catalytic activity. This interaction can lead to either inhibition or activation of these enzymes, depending on the specific context of the reaction . Additionally, 4-Benzylthiomorpholine-3-carbonitrile can form complexes with proteins, altering their conformation and function.

Cellular Effects

The effects of 4-Benzylthiomorpholine-3-carbonitrile on cellular processes are diverse. It has been shown to impact cell signaling pathways, particularly those involving kinase enzymes. By modulating kinase activity, 4-Benzylthiomorpholine-3-carbonitrile can influence gene expression and cellular metabolism. For example, it may upregulate or downregulate the expression of genes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cell . Furthermore, this compound can induce apoptosis in certain cancer cell lines, highlighting its potential as an anti-cancer agent.

Molecular Mechanism

At the molecular level, 4-Benzylthiomorpholine-3-carbonitrile exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzyme structure, altering its activity. Additionally, 4-Benzylthiomorpholine-3-carbonitrile can modulate gene expression by interacting with transcription factors or other regulatory proteins . These interactions can result in changes in the transcriptional activity of target genes, thereby influencing cellular function.

Temporal Effects in Laboratory Settings

The effects of 4-Benzylthiomorpholine-3-carbonitrile can vary over time in laboratory settings. Its stability and degradation are important factors to consider. In vitro studies have shown that the compound remains stable under standard laboratory conditions for extended periods. Its degradation products can also have biological activity, which may contribute to the overall effects observed in experiments . Long-term exposure to 4-Benzylthiomorpholine-3-carbonitrile can lead to cumulative effects on cellular function, including alterations in cell growth and metabolism.

Dosage Effects in Animal Models

The effects of 4-Benzylthiomorpholine-3-carbonitrile in animal models are dose-dependent. At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or reducing inflammation. At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing significant toxicity.

Metabolic Pathways

4-Benzylthiomorpholine-3-carbonitrile is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a crucial role in its metabolism. These interactions can lead to the formation of various metabolites, some of which may have biological activity. The compound can also affect metabolic flux by modulating the activity of key enzymes in metabolic pathways, thereby influencing the levels of metabolites within the cell.

Propiedades

IUPAC Name |

4-benzylthiomorpholine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2S/c13-8-12-10-15-7-6-14(12)9-11-4-2-1-3-5-11/h1-5,12H,6-7,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOBSMRXPIHLNOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC(N1CC2=CC=CC=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B1383217.png)

![(4aR,7aS)-1-(pyridin-3-ylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B1383226.png)

![Bicyclo[2.2.1]heptane-2-sulfonyl fluoride](/img/structure/B1383231.png)

![tert-butyl 3-bromo-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B1383236.png)